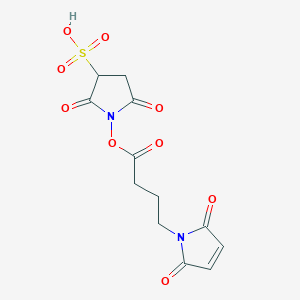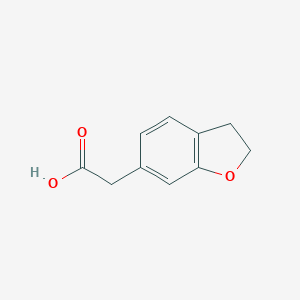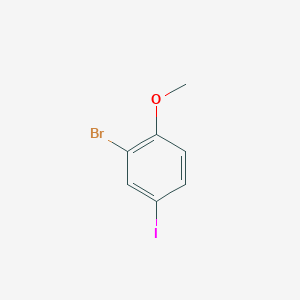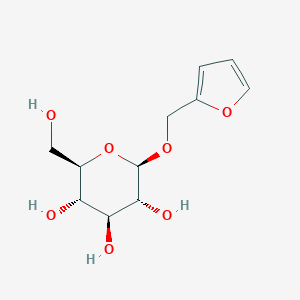
(3s)-1-Benzylpiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3s)-1-Benzylpiperidine-3-carboxylic acid, also known as BOC-3-Pip, is a chemical compound that is widely used in scientific research. This compound belongs to the class of piperidine carboxylic acids and is commonly used as a building block in the synthesis of various pharmaceuticals and biologically active molecules.
Wirkmechanismus
The mechanism of action of (3s)-1-Benzylpiperidine-3-carboxylic acid is not fully understood. However, it is known to act as a protease inhibitor by blocking the activity of enzymes that are involved in the replication of viruses. (3s)-1-Benzylpiperidine-3-carboxylic acid is also known to inhibit the activity of enzymes that are involved in the degradation of proteins, which can lead to the accumulation of misfolded proteins and cell death.
Biochemische Und Physiologische Effekte
(3s)-1-Benzylpiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HIV protease, which is involved in the replication of the virus. (3s)-1-Benzylpiperidine-3-carboxylic acid has also been shown to inhibit the activity of cathepsin B, which is involved in the degradation of proteins. This can lead to the accumulation of misfolded proteins and cell death. (3s)-1-Benzylpiperidine-3-carboxylic acid has also been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3s)-1-Benzylpiperidine-3-carboxylic acid has several advantages for lab experiments. It is readily available, easy to synthesize, and has high purity and yield. (3s)-1-Benzylpiperidine-3-carboxylic acid is also stable under different conditions and can be stored for long periods. However, (3s)-1-Benzylpiperidine-3-carboxylic acid has some limitations for lab experiments. It is toxic and requires careful handling. (3s)-1-Benzylpiperidine-3-carboxylic acid is also expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of (3s)-1-Benzylpiperidine-3-carboxylic acid in scientific research. One direction is the synthesis of new protease inhibitors using (3s)-1-Benzylpiperidine-3-carboxylic acid as a building block. Another direction is the use of (3s)-1-Benzylpiperidine-3-carboxylic acid in the synthesis of peptide-based drugs for the treatment of cancer and other diseases. (3s)-1-Benzylpiperidine-3-carboxylic acid can also be used in the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of (3s)-1-Benzylpiperidine-3-carboxylic acid and its potential applications in scientific research.
Synthesemethoden
(3s)-1-Benzylpiperidine-3-carboxylic acid can be synthesized using different methods, including the reaction of benzylamine with 3-piperidone followed by the protection of the amine group using BOC anhydride. Another synthesis method involves the reaction of 3-piperidone with benzyl chloroformate followed by the deprotection of the BOC group using trifluoroacetic acid. These methods result in the formation of (3s)-1-Benzylpiperidine-3-carboxylic acid with high purity and yield.
Wissenschaftliche Forschungsanwendungen
(3s)-1-Benzylpiperidine-3-carboxylic acid is widely used in scientific research as a building block for the synthesis of various biologically active molecules. It is commonly used in the synthesis of protease inhibitors, which are used in the treatment of HIV and other viral infections. (3s)-1-Benzylpiperidine-3-carboxylic acid is also used in the synthesis of peptide-based drugs, which are used in the treatment of cancer, diabetes, and other diseases.
Eigenschaften
CAS-Nummer |
1222710-49-7 |
|---|---|
Produktname |
(3s)-1-Benzylpiperidine-3-carboxylic acid |
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(3S)-1-benzylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)/t12-/m0/s1 |
InChI-Schlüssel |
HGCSHWVOIUCAJN-LBPRGKRZSA-N |
Isomerische SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2)C(=O)O |
SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O |
Synonyme |
(3S)-1-(Phenylmethyl)-3-piperidinecarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



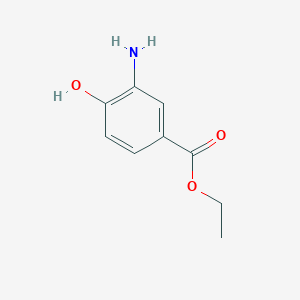


![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)
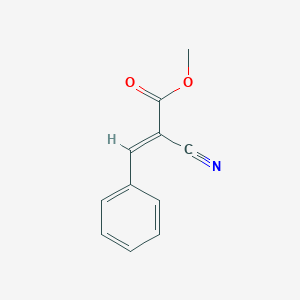
![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)

![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)
